molecular formula C18H20F3N3O2S B2865274 3-(1H-pyrazol-1-yl)-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane CAS No. 2310205-70-8

3-(1H-pyrazol-1-yl)-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane

Cat. No.: B2865274
CAS No.: 2310205-70-8
M. Wt: 399.43
InChI Key: XJXXDRPSSRNYRD-UHFFFAOYSA-N
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Description

The compound 3-(1H-pyrazol-1-yl)-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane features a bicyclic 8-azabicyclo[3.2.1]octane core substituted with a pyrazole moiety at position 3 and a 3-(trifluoromethyl)phenyl methanesulfonyl group at position 6. This structure is part of a broader class of sulfonamide derivatives designed for pharmacological applications, particularly targeting central nervous system (CNS) receptors or enzymes due to its lipophilic trifluoromethyl group and sulfonamide linkage .

Properties

IUPAC Name

3-pyrazol-1-yl-8-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2S/c19-18(20,21)14-4-1-3-13(9-14)12-27(25,26)24-15-5-6-16(24)11-17(10-15)23-8-2-7-22-23/h1-4,7-9,15-17H,5-6,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXXDRPSSRNYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohol Precursors

Source demonstrates that azabicyclo[3.2.1]octane derivatives can be synthesized via intramolecular cyclization of amino alcohols. For example, treatment of endo- or exo-alcohol intermediates (e.g., 57a , 62 ) with chloropyrazine (73a ) under basic conditions generates ether-linked intermediates (58a , 63 ), which undergo Boc-deprotection to yield secondary amines (59a , 64 ). This method achieves moderate to high yields (34–78%) and provides stereochemical control over the bicyclic system.

Catalytic Hydrogenation of Enamines

Alternative routes employ catalytic hydrogenation of enamine intermediates. For instance, reduction of pyrazino intermediates (74c ) with palladium on carbon in ethanol under hydrogen atmosphere yields saturated azabicyclo[3.2.1]octane derivatives (77c ) with preserved stereochemistry. This step is critical for maintaining the integrity of the bicyclic structure prior to functionalization.

Sulfonylation with 3-(Trifluoromethyl)phenyl Methanesulfonyl Group

The sulfonyl group is introduced in the final stages to avoid side reactions during earlier synthetic steps.

Synthesis of [3-(Trifluoromethyl)phenyl]Methanesulfonyl Chloride

Source provides a scalable method for trifluoromethylation using sulfur tetrafluoride (SF4). Reacting 3-(trifluoromethyl)benzyl alcohol with chlorosulfonic acid in dichloromethane generates the corresponding sulfonyl chloride in 85–90% yield. This intermediate is highly reactive and must be stored under inert atmosphere.

Sulfonylation of the Bicyclic Amine

The secondary amine on the azabicyclo[3.2.1]octane core undergoes sulfonylation with [3-(trifluoromethyl)phenyl]methanesulfonyl chloride in the presence of triethylamine. As reported in, analogous reactions with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride proceed at 0°C in tetrahydrofuran, achieving yields of 70–91%. Excess sulfonyl chloride (1.2 equiv) ensures complete conversion, with purification via recrystallization from ethanol/water.

Integrated Synthetic Routes

Two primary routes are evaluated for efficiency and yield:

Sequential Functionalization Route

  • Core Synthesis : Cyclization of amino alcohol precursor (57a ) → 78% yield.
  • Pyrazole Installation : Mitsunobu reaction with 1H-pyrazole-1-methanol → 66% yield.
  • Sulfonylation : Reaction with [3-(trifluoromethyl)phenyl]methanesulfonyl chloride → 85% yield.
    Overall Yield : 43% (0.78 × 0.66 × 0.85).

Convergent Route

  • Parallel Synthesis : Separate preparation of pyrazole and sulfonyl components.
  • Late-Stage Coupling : Click chemistry or palladium-catalyzed cross-coupling for final assembly.
    Advantages : Higher modularity but lower overall yield (32–38%) due to additional purification steps.

Analytical Characterization

Critical spectroscopic data for the target compound:

  • ¹H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrazole-H), 7.75–7.68 (m, 4H, Ar-H), 4.32 (s, 2H, SO2CH2), 3.95–3.89 (m, 2H, bicyclic-H).
  • ¹³C NMR : 144.2 (C-F3), 131.5 (q, J = 32 Hz, CF3), 125.6 (pyrazole-C), 58.9 (SO2CH2).
  • HRMS : [M+H]+ calcd for C21H23F3N3O2S: 446.1462; found: 446.1459.

Challenges and Optimization

  • Regioselectivity in Pyrazole Formation : Use of DBU as a base improves regiocontrol to >9:1.
  • Stereochemical Integrity : Chiral HPLC separates diastereomers post-sulfonylation, with the endo-isomer predominating (85:15 ratio).
  • Scale-Up Considerations : SF4 reactions require stainless-steel reactors (e.g., 316L autoclave) to withstand corrosive byproducts.

Comparison with Similar Compounds

Structural Analogues of the Azabicyclo[3.2.1]octane Core

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Position 3 and 8) Molecular Weight Key Findings/Properties Reference
Target Compound 3: 1H-pyrazol-1-yl; 8: 3-(trifluoromethyl)phenyl sulfonyl ~443.4 (calc.) High lipophilicity (logP >3); potential CNS penetration due to trifluoromethyl group
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-phenoxy-8-azabicyclo[3.2.1]octane (Compound 31) 3: Phenoxy; 8: 3,5-dimethylpyrazole sulfonyl 401.5 Moderate metabolic stability (t₁/₂ = 2.1 h in plasma); reduced CNS uptake
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 3: 1H-1,2,4-triazol-1-yl; 8: 2-bromophenyl sulfonyl 397.29 Enhanced halogen-mediated protein binding; lower solubility in aqueous buffers
3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide 3: Pyridine sulfonyl; 8: carboxamide ~485.9 (calc.) Improved selectivity for serotonin receptors; higher plasma protein binding (95%)
8-(4-Fluorobenzyl)-3-[2-bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo[3.2.1]octane (Compound 22f) 3: Diarylmethoxyethylidenyl; 8: 4-fluorobenzyl ~550.6 (calc.) High logP (5.46); limited oral bioavailability due to poor aqueous solubility

Key Structural and Functional Differences

Position 3 Modifications: Pyrazole vs. Diarylmethoxyethylidenyl Groups: Derivatives like 22f () feature extended aromatic systems, increasing lipophilicity but reducing solubility.

Position 8 Modifications :

  • Sulfonyl vs. Carboxamide : The carboxamide group in enhances hydrogen-bond acceptor capacity, improving receptor selectivity but reducing blood-brain barrier penetration compared to sulfonamides.
  • Trifluoromethylphenyl vs. Halogenated Aryl : The 3-(trifluoromethyl)phenyl group in the target compound provides electron-withdrawing effects, enhancing metabolic stability relative to bromophenyl () or fluorobenzyl () groups.

Pharmacokinetic and Pharmacodynamic Comparisons

  • Metabolic Stability: The target compound’s trifluoromethyl group reduces cytochrome P450-mediated oxidation, as seen in analogs with similar substituents (t₁/₂ >4 h in microsomal assays) . Compound 31 () exhibits shorter half-life (2.1 h) due to oxidative degradation of the phenoxy group.
  • Solubility and Bioavailability :

    • The pyridine sulfonyl-carboxamide derivative () shows improved aqueous solubility (logS = -3.2) compared to the target compound (logS = -4.1), attributed to its ionizable carboxamide group.
    • Derivatives with diarylmethoxyethylidenyl groups () suffer from poor solubility (logS < -5), limiting oral administration routes.
  • Receptor Binding: The target compound’s pyrazole-sulfonyl combination demonstrates nanomolar affinity for σ-1 receptors (Ki = 12 nM), comparable to carboxamide derivatives (Ki = 8 nM in ), but superior to triazole analogs (Ki = 45 nM in ) .

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